1-Hydroxy-3,7-dimethoxyxanthone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-3,7-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-8-3-4-12-10(5-8)15(17)14-11(16)6-9(19-2)7-13(14)20-12/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBPZAVSTQBRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158369 | |
| Record name | Xanthen-9-one, 3,7-dimethoxy-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Hydroxy-3,7-dimethoxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13379-35-6 | |
| Record name | 1-Hydroxy-3,7-dimethoxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13379-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthen-9-one, 3,7-dimethoxy-1-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013379356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthen-9-one, 3,7-dimethoxy-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-3,7-dimethoxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169 - 170 °C | |
| Record name | 1-Hydroxy-3,7-dimethoxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Elucidation of Natural Occurrence and Isolation Protocols for 1 Hydroxy 3,7 Dimethoxyxanthone
Identification of Botanical and Microbial Sources
1-Hydroxy-3,7-dimethoxyxanthone is a phytochemical found predominantly within the plant kingdom. Its occurrence has been documented in specific genera across distinct plant families, highlighting its significance as a potential chemotaxonomic marker.
Scientific investigations have successfully isolated this compound from several plant species. The compound was identified for the first time in the genus Bredemeyera from the leaves of Bredemeyera brevifolia. scielo.brscielo.br It has also been isolated from the roots of Polygala tenuifolia, a plant recognized for its production of various xanthones and their glycosides. nih.govnih.gov Further research has confirmed its presence in Cratoxylum cochinchinense and within the Gentianaceae family, specifically from the whole plant of Gentianopsis paludosa. researchgate.net While many related xanthone (B1684191) structures have been identified in Swertia cuneata, the direct isolation of this specific compound is more clearly documented in the closely related Gentianopsis genus. researchgate.netresearchgate.netniscpr.res.in
Table 1: Botanical Sources of this compound
| Plant Species | Family | Plant Part(s) |
|---|---|---|
| Bredemeyera brevifolia | Polygalaceae | Leaves |
| Polygala tenuifolia | Polygalaceae | Roots |
| Cratoxylum cochinchinense | Hypericaceae | Not specified |
The distribution of this compound is largely concentrated in families known for producing polyoxygenated xanthones. scielo.br The Polygalaceae family, which includes the genera Bredemeyera and Polygala, is a significant source. scielo.brscielo.br Polyoxygenated xanthones are considered standard taxonomic chemomarkers for the genus Bredemeyera. scielo.br Similarly, the Gentianaceae family, encompassing genera like Swertia and Gentianopsis, is a well-known reservoir of diverse xanthones, including this compound and its isomers. researchgate.netresearchgate.net
Methodologies for Extraction and Purification from Natural Matrices
The isolation of this compound from complex plant material requires a multi-step process involving specific extraction and chromatographic techniques to achieve a high degree of purity.
A common and effective method for extracting this compound involves sequential solvent extraction. This process typically begins with the maceration of dried and powdered plant material, such as the leaves of Bredemeyera brevifolia, in methanol. scielo.brscielo.br Following this initial extraction, the resulting alcoholic extract is subjected to liquid-liquid partitioning. Partitioning with chloroform (B151607) is a key step used to concentrate the xanthone fraction, as demonstrated in the isolation from both Bredemeyera brevifolia and Polygala tenuifolia. scielo.brscielo.br The chloroform extract, enriched with the target compound, is then concentrated for further purification. scielo.brscielo.br
Following solvent extraction, chromatographic methods are essential for separating this compound from other metabolites.
Silica (B1680970) Gel Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. For instance, the chloroform extract from B. brevifolia is subjected to column chromatography on silica gel, using a gradient of hexane (B92381) and acetone (B3395972) as the mobile phase to separate the fractions.
Sephadex LH-20: This size-exclusion chromatography medium is often used for further refinement of fractions containing xanthones. It has been employed in the purification protocols for constituents from Polygala and Cratoxylum species. researchgate.netd-nb.info
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is frequently utilized. d-nb.infoeuroasiapub.org This method offers high resolution and is used to isolate the target xanthone from closely related isomers or impurities.
Modern chromatographic techniques have been developed to improve the efficiency of separating structurally similar xanthones.
High-Speed Countercurrent Chromatography (HSCCC): This is a powerful liquid-liquid partition chromatography technique that avoids solid stationary phases, making it highly effective for separating xanthone isomers from plants like those in the Swertia genus. nih.govresearchgate.net
Micellar Electrokinetic Chromatography (MEKC): This capillary electrophoresis technique has been optimized to achieve baseline separation of xanthone positional isomers in a very short time.
Table 2: Summary of Extraction and Purification Techniques
| Technique | Description | Purpose |
|---|---|---|
| Methanol Maceration | Soaking dried plant material in methanol. | Initial crude extraction of metabolites. scielo.brscielo.br |
| Chloroform Partitioning | Liquid-liquid extraction of the methanolic extract with chloroform. | To concentrate the less polar xanthone fraction. scielo.br |
| Silica Gel Column Chromatography | Separation based on polarity using a silica stationary phase. | Primary fractionation of the crude extract. euroasiapub.org |
| Sephadex LH-20 Chromatography | Size-exclusion chromatography. | Refining fractions and removing polymeric impurities. researchgate.netd-nb.info |
| Preparative HPLC | High-resolution liquid chromatography on a preparative scale. | Final purification of the target compound. d-nb.infoeuroasiapub.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,8-dihydroxy-3,7-dimethoxyxanthone |
| 1-hydroxy-3,7,8-trimethoxyxanthone |
| Hexane |
| Acetone |
| Methanol |
Synthetic Pathways and Chemical Derivatization of 1 Hydroxy 3,7 Dimethoxyxanthone
Established Synthetic Routes for Xanthone (B1684191) Core Structures
The construction of the fundamental xanthone skeleton can be achieved through several established methodologies, primarily involving condensation reactions of aromatic precursors. These methods have been refined over the years to improve yields and accommodate a variety of substituents.
A prevalent and classical approach to xanthone synthesis is the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) derivative. rsc.orgup.pt This method, often facilitated by a condensing agent, directly assembles the tricyclic system. A significant advancement in this area is the use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which has proven to be an excellent condensing agent, particularly for the synthesis of hydroxyxanthones. up.ptresearchgate.net For example, the reaction between a substituted salicylic acid and phloroglucinol (B13840) can proceed with high yields. up.pt The mechanism involves the formation of an acylium ion from the salicylic acid, which then undergoes a Friedel-Crafts acylation with the phenol. Subsequent intramolecular cyclization via an oxa-ring closure of the benzophenone (B1666685) intermediate yields the xanthone core. researchgate.net
The Grover, Shah, and Shah (GSS) method is another historical one-pot synthesis that utilizes zinc chloride in phosphoryl chloride. rsc.orgup.pt However, this method can be limited by the formation of benzophenone intermediates, which may not cyclize efficiently unless an additional hydroxyl group is present at a specific position to facilitate the ring closure. rsc.orgup.pt
Alternative strategies for forming the xanthone skeleton include:
The cyclodehydration of 2,2'-dihydroxybenzophenones. matilda.science
The electrophilic cycloacylation of 2-aryloxybenzoic acids, which are typically formed via Ullmann condensation. up.ptmatilda.science
Palladium-catalyzed carbonylative coupling reactions, such as the Suzuki coupling of ortho-iodophenol, an organoboron compound, and carbon monoxide, which can provide quantitative yields. mdpi.com
Reactions involving highly reactive intermediates like benzynes, which can couple with ortho-heteroatom-substituted benzoates. nih.govresearchgate.net
The introduction of hydroxyl and methoxy (B1213986) groups, as seen in 1-hydroxy-3,7-dimethoxyxanthone, is often achieved by using appropriately substituted precursors. For instance, the synthesis can start with salicylic acid and phenol derivatives that already contain the desired methoxy groups. Subsequent regioselective hydroxylation or demethylation can then be performed on the xanthone core to achieve the final substitution pattern.
Optimizing the yield and ensuring the scalability of xanthone synthesis are crucial for practical applications. The choice of synthetic route and reaction conditions plays a significant role in achieving these goals. For instance, the use of Eaton's reagent has been shown to provide high yields (90–95%) for certain condensations, minimizing the formation of unwanted benzophenone byproducts. up.pt
Recent advancements have focused on developing more efficient and environmentally friendly methods. rsc.org Microwave-assisted organic synthesis (MAOS) and the use of heterogeneous catalysis are strategies being explored to improve reaction times and yields. mdpi.com For instance, the synthesis of xanthones from 2-nitrobenzaldehydes and phenols has been achieved using a nano-CuFe₂O₄ catalyst, demonstrating good tolerance for different substituent groups and providing a more eco-friendly option. rsc.org
| Synthetic Method | Key Reagents/Catalysts | Advantages | Limitations | References |
|---|---|---|---|---|
| Condensation of Salicylic Acid and Phenol | Eaton's Reagent (P₂O₅/CH₃SO₃H) | High yields, minimizes benzophenone byproduct formation. | Can be limited by the electronic nature of precursors. | nih.govup.pt |
| Grover, Shah, and Shah (GSS) Reaction | ZnCl₂/POCl₃ | One-pot synthesis from readily available materials. | Can result in benzophenone intermediates that fail to cyclize. | rsc.orgup.pt |
| Palladium-Catalyzed Carbonylative Coupling | Palladium catalyst, CO gas | Quantitative yields, good for complex derivatives. | Can be time-consuming and require specialized equipment. | mdpi.com |
| Aryne-Mediated Synthesis | Aryne precursors (e.g., o-(trimethylsilyl)phenyl triflate), CsF | General and efficient for a variety of xanthones. | Requires synthesis of aryne precursors. | nih.gov |
Regioselective Functionalization and Derivatization Strategies
Once the xanthone core is synthesized, further modifications are often necessary to introduce specific functional groups at desired positions. Regioselectivity—the control of where a chemical reaction occurs on a molecule—is a key challenge in the synthesis of complex xanthone derivatives.
The placement of hydroxyl and methoxy groups on the xanthone skeleton is crucial for the biological activity of many derivatives. These groups can be introduced either by using pre-functionalized starting materials or by modifying the xanthone core. nih.gov
For instance, methoxy groups on the salicylate (B1505791) or phenol precursors will be carried through the synthesis to the final xanthone product. nih.gov The position of these groups on the final structure is determined by their position on the initial reactants. If a synthesis yields a xanthone with methoxy groups where hydroxyl groups are desired, a demethylation step can be performed. Conversely, methylation of existing hydroxyl groups can be used to introduce methoxy substituents.
Hydroxylation of the xanthone core can be more challenging due to the need for regiocontrol. Specific hydroxylating agents or multi-step synthetic sequences may be required to direct the hydroxyl group to the desired carbon atom.
To explore the structure-activity relationships and develop new therapeutic agents, novel analogues of naturally occurring xanthones are designed and synthesized. nih.govnih.govmdpi.com A notable strategy in recent years has been the incorporation of other heterocyclic moieties onto the xanthone scaffold, such as the 1,2,3-triazole ring. nih.govnih.govmdpi.com
The 1,2,3-triazole ring is often introduced using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com This reaction is highly efficient and regioselective, allowing for the reliable connection of a xanthone unit (bearing either an azide (B81097) or an alkyne) with a partner molecule. The triazole ring is advantageous because it is chemically stable, resistant to metabolic degradation, and can participate in hydrogen bonding, which may improve solubility and biological activity. mdpi.com
For example, a synthetic route might involve preparing a xanthone with a propargyl ether or an azide group. This functionalized xanthone can then be reacted with a variety of azides or alkynes, respectively, to generate a library of xanthone-triazole hybrids. nih.govnih.gov This approach has been used to synthesize novel xanthone derivatives with potential antitumor activities. nih.govnih.gov The synthesis of xanthone-1,2,3-triazole dyads has also been explored through a multi-step sequence involving a Diels-Alder reaction of a chromone-triazole intermediate followed by oxidation. ipb.pt
Comparative Analysis of Synthetic Versus Natural Production Methodologies
Xanthones are produced both through chemical synthesis in the laboratory and by natural organisms, including plants, fungi, and lichens. frontiersin.orgmanipal.edu Each production method has its own set of advantages and disadvantages.
Natural Production:
Advantages: Natural biosynthetic pathways can produce highly complex and stereochemically defined xanthone structures that would be very challenging to create synthetically. frontiersin.orgrsc.org The process is often environmentally friendly, relying on cellular machinery.
Disadvantages: The yield of specific xanthones from natural sources can be very low and variable, depending on the species, growing conditions, and time of harvest. utar.edu.my Isolation and purification from complex biological matrices can be difficult and time-consuming. The range of accessible structures is limited to what the organism naturally produces. manipal.edu
Synthetic Production:
Advantages: Chemical synthesis offers complete control over the molecular structure, allowing for the creation of novel analogues that are not found in nature. manipal.eduresearchgate.net This is crucial for studying structure-activity relationships and optimizing therapeutic properties. nih.gov Synthesis can be scaled up to produce large quantities of a desired compound with high purity, which is essential for preclinical and clinical studies. researchgate.net
| Feature | Natural Production | Synthetic Production |
|---|---|---|
| Structural Diversity | Provides access to highly complex, stereochemically rich natural products. | Allows for the creation of novel, unnatural analogues and systematic structural modifications. |
| Yield and Purity | Often low yields; purification can be challenging. | Can be optimized for high yields and purity; scalable. |
| Accessibility | Limited to naturally occurring compounds. | Virtually unlimited structural possibilities. |
| Environmental Impact | Generally more sustainable, but can involve over-harvesting. | Can involve harsh reagents, solvents, and byproducts. |
| Cost and Time | Extraction and purification can be laborious and costly. | Multi-step syntheses can be time-consuming and expensive. |
Biosynthetic Pathways and Enzymatic Mechanisms Leading to 1 Hydroxy 3,7 Dimethoxyxanthone
Shikimate and Acetate (B1210297) Pathway Contributions to Xanthone (B1684191) Biosynthesis
The molecular scaffold of xanthones in higher plants is of a mixed biosynthetic origin, drawing precursors from two primary metabolic routes: the shikimate and the acetate (or polyketide) pathways. mdpi.comnih.govbiologydiscussion.com The xanthone structure is designated into two rings based on their biosynthetic origins. frontiersin.orgnih.gov The A-ring is derived from the acetate pathway, while the B-ring originates from the shikimate pathway. frontiersin.orgnih.govmdpi.com These pathways, originating in the endoplasmic reticulum and plastids respectively, provide the necessary aromatic precursors that converge to form the xanthone core. mdpi.comnih.gov
The biosynthesis of the xanthone nucleus can proceed via two distinct initial routes depending on the plant family: one dependent on L-phenylalanine and one that is independent of it. mdpi.comnih.govfrontiersin.orgresearchgate.netnih.gov Both pathways ultimately generate a central benzophenone (B1666685) intermediate, which is the direct precursor to the xanthone skeleton. nih.govfrontiersin.orgresearchgate.net
L-Phenylalanine-Dependent Pathway: This route is prominently observed in the Hypericaceae family, such as in Hypericum species. frontiersin.orgnih.govsmolecule.com It begins with the amino acid L-phenylalanine, a product of the shikimate pathway. L-phenylalanine is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL). Subsequent enzymatic steps, including the action of cinnamate-CoA ligase and a process analogous to beta-oxidation, yield benzoyl-CoA. smolecule.comresearchgate.net This molecule serves as the starter unit for the next stage of biosynthesis. smolecule.com
L-Phenylalanine-Independent Pathway: Prevalent in the Gentianaceae family (e.g., Centaurium erythraea, Swertia chirata), this pathway bypasses L-phenylalanine. mdpi.comnih.govsmolecule.com Here, a precursor from the shikimate pathway is converted directly to 3-hydroxybenzoic acid. mdpi.comnih.govresearchgate.net This acid is then activated to its coenzyme A thioester, 3-hydroxybenzoyl-CoA, by the enzyme 3-hydroxybenzoate-CoA ligase (3BZL). mdpi.comnih.gov
The convergence point of both the L-phenylalanine-dependent and -independent pathways is the formation of a benzophenone intermediate. frontiersin.orgresearchgate.net The enzyme benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the condensation of an aromatic starter molecule (benzoyl-CoA or 3-hydroxybenzoyl-CoA) with three molecules of malonyl-CoA (derived from the acetate pathway) to form a benzophenone scaffold. mdpi.comresearchgate.netnih.gov
In the L-phenylalanine-dependent pathway, the initial product is 2,4,6-trihydroxybenzophenone (B1214741). mdpi.comresearchgate.netnih.gov This is subsequently hydroxylated at the 3'-position by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H), to yield the central intermediate: 2,3′,4,6-tetrahydroxybenzophenone . mdpi.comnih.govresearchgate.netnih.govmedchemexpress.com This tetrahydroxylated benzophenone is the immediate precursor for the cyclization reaction that forms the xanthone core. biologydiscussion.commedchemexpress.com
| Pathway | Key Starting Molecule | Intermediate | Resulting Benzophenone Precursor | Typical Plant Family |
|---|---|---|---|---|
| L-Phenylalanine Dependent | L-Phenylalanine | Benzoyl-CoA | 2,4,6-Trihydroxybenzophenone | Hypericaceae frontiersin.orgnih.gov |
| L-Phenylalanine Independent | Shikimate Pathway Intermediate | 3-Hydroxybenzoyl-CoA | 2,3′,4,6-Tetrahydroxybenzophenone | Gentianaceae nih.govresearchgate.net |
Enzymatic Catalysis and Xanthone Synthase Activity
The transformation of the benzophenone intermediate into the tricyclic xanthone system is a critical step governed by specific enzymes that exhibit remarkable catalytic activity and control over the reaction's regiochemistry.
The key enzymes responsible for the cyclization of 2,3′,4,6-tetrahydroxybenzophenone are bifunctional cytochrome P450 (CYP) oxidases. researchgate.net In Hypericum species, two such enzymes, CYP81AA1 and CYP81AA2 , have been isolated and characterized. nih.govresearchgate.net These enzymes are remarkable as they catalyze two distinct, consecutive reactions:
3'-Hydroxylation: They first hydroxylate 2,4,6-trihydroxybenzophenone to produce 2,3′,4,6-tetrahydroxybenzophenone. researchgate.net
Oxidative Phenol (B47542) Coupling: They then catalyze the intramolecular C-O oxidative coupling of the 2,3′,4,6-tetrahydroxybenzophenone to form the xanthone's central pyrone ring. researchgate.net
This dual functionality makes them highly efficient in the xanthone biosynthetic pathway. The enzyme responsible for this cyclization is broadly referred to as xanthone synthase. biologydiscussion.com
| Enzyme | Enzyme Class | Function | Substrate | Product | Source Organism Example |
|---|---|---|---|---|---|
| Benzophenone Synthase (BPS) | Type III Polyketide Synthase | Forms benzophenone scaffold | Benzoyl-CoA + 3x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | Hypericum androsaemum mdpi.comnih.gov |
| CYP81AA1 | Cytochrome P450 Oxidase | 3'-Hydroxylation & para-selective oxidative coupling | 2,3′,4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone | Hypericum calycinum, H. perforatum researchgate.net |
| CYP81AA2 | Cytochrome P450 Oxidase | 3'-Hydroxylation & ortho-selective oxidative coupling | 2,3′,4,6-Tetrahydroxybenzophenone | 1,3,5-Trihydroxyxanthone | Hypericum perforatum researchgate.net |
The oxidative coupling of the 2,3′,4,6-tetrahydroxybenzophenone intermediate can occur in two different ways, leading to two distinct trihydroxyxanthone isomers. The regioselectivity of this reaction is strictly controlled by the specific CYP81AA enzyme involved. frontiersin.orgnih.govnih.gov
Para-Coupling: The enzyme CYP81AA1 directs the oxidative coupling to occur at the position para to the 3'-hydroxyl group of the benzophenone. This results in the formation of 1,3,7-trihydroxyxanthone . researchgate.net This isomer is the foundational precursor for 1-hydroxy-3,7-dimethoxyxanthone.
Ortho-Coupling: In contrast, the paralogue enzyme HpCYP81AA2 from Hypericum perforatum directs the cyclization to the ortho position, yielding the isomeric 1,3,5-trihydroxyxanthone . researchgate.net
Research involving site-directed mutagenesis has revealed that specific amino acid residues within the active site of these enzymes, such as Ser375, Leu378, and Ala483 in HpCYP81AA2, are critical for controlling this regioselectivity by orienting the substrate appropriately for either ortho or para attack. researchgate.netsmolecule.com
Downstream Modifications and Derivatization in Biological Systems
Following the formation of the core 1,3,7-trihydroxyxanthone scaffold, a series of downstream modification reactions occur to produce the vast diversity of naturally occurring xanthones, including this compound. mdpi.comnih.gov These modifications are catalyzed by various "tailoring" enzymes.
The biosynthesis of this compound from 1,3,7-trihydroxyxanthone requires two specific O-methylation steps. While the precise methyltransferase enzymes responsible for the synthesis of this specific compound have not been fully characterized in all source organisms, the process follows a general pattern observed in secondary metabolism. O-methyltransferases (OMTs) would catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl methionine (SAM), to the hydroxyl groups at the C-3 and C-7 positions of the xanthone core.
The likely biosynthetic sequence is:
Formation of the Core: 1,3,7-Trihydroxyxanthone is formed via the CYP81AA1-catalyzed cyclization.
First Methylation: An OMT enzyme methylates one of the hydroxyl groups (e.g., at C-3 or C-7) to form an intermediate like 1,7-dihydroxy-3-methoxyxanthone (gentisin) or 1,3-dihydroxy-7-methoxyxanthone (isogentisin). mdpi.com
Second Methylation: A second OMT acts on the remaining hydroxyl group (at C-7 or C-3, respectively) to yield the final product, This compound .
This compound has been isolated from various plant species, including Bredemeyera brevifolia and Polygala tenuifolia, indicating the presence of the necessary biosynthetic machinery in these plants. scielo.brscielo.br
In Depth Analysis of Molecular Mechanisms Underpinning Biological Activities of 1 Hydroxy 3,7 Dimethoxyxanthone
Anticancer and Cytotoxic Mechanisms
1-Hydroxy-3,7-dimethoxyxanthone demonstrates notable anticancer and cytotoxic effects through a variety of molecular interactions. These include the induction of programmed cell death (apoptosis), modulation of the cell cycle, and the inhibition of processes crucial for tumor growth and spread.
Induction of Apoptosis and Cell Cycle Modulation
A key aspect of the anticancer activity of this compound is its ability to induce apoptosis in cancer cells. This process is often mediated through the activation of caspase pathways, a family of proteases that are central to the execution of apoptosis. Research suggests that this compound can trigger these pathways, leading to the systematic dismantling of cancer cells.
In addition to inducing apoptosis, this xanthone (B1684191) derivative has been observed to modulate the cell cycle. Some related xanthone compounds have been shown to cause cell cycle arrest, for instance at the G1 or G2 phase, preventing cancer cells from progressing through the division cycle and thereby inhibiting their proliferation. nih.govnih.govsemanticscholar.org
Inhibition of Cell Proliferation, Migration, and Invasion
The compound effectively inhibits the proliferation of various cancer cell lines. Furthermore, studies on extracts containing this compound have demonstrated an ability to impede cell migration and invasion. These processes are critical for metastasis, the spread of cancer from the primary tumor to other parts of the body. By inhibiting these actions, the compound shows potential in limiting cancer progression.
A study on breast cancer (MDA-MB-231) and endothelial (EA.hy926) cell lines revealed cytotoxic effects and a reduction in cell migration and invasion upon treatment with extracts containing this xanthone.
Interaction with Specific Intracellular Signaling Pathways
The anticancer effects of this compound are rooted in its interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and death. While direct studies on this specific xanthone are ongoing, research on similar xanthone compounds provides insight into the likely pathways affected.
The PI3K/Akt pathway , a crucial regulator of cell survival and proliferation, is a known target for many xanthones. mdpi.comresearchgate.netnih.gov Inhibition of this pathway can lead to decreased cancer cell survival and increased apoptosis. Similarly, the MAPK (Mitogen-Activated Protein Kinase) pathway , which is involved in cell proliferation, differentiation, and apoptosis, is another key target. nih.govsemanticscholar.orgresearchgate.net Modulation of MAPK signaling, including the JNK and p38 pathways, by xanthones can lead to cell cycle arrest and apoptosis. nih.govsemanticscholar.org The p53 tumor suppressor pathway is also implicated, with some xanthones shown to activate p53, leading to cell cycle arrest and apoptosis. nih.govsemanticscholar.org
| Signaling Pathway | General Role in Cancer | Potential Effect of this compound (based on related xanthones) |
| PI3K/Akt | Promotes cell survival and proliferation. | Inhibition, leading to decreased survival and apoptosis. mdpi.comresearchgate.netnih.gov |
| MAPK | Regulates proliferation, differentiation, and apoptosis. | Modulation, leading to cell cycle arrest and apoptosis. nih.govsemanticscholar.orgresearchgate.net |
| p53 | Tumor suppressor, induces cell cycle arrest and apoptosis. | Activation, promoting apoptosis. nih.govsemanticscholar.org |
| JNK | Involved in stress response and apoptosis. | Activation, contributing to apoptosis. nih.govaging-us.com |
Anti-inflammatory Pathways and Immunomodulatory Effects
Beyond its anticancer properties, this compound exhibits significant anti-inflammatory and immunomodulatory effects. These are primarily achieved through the regulation of nitric oxide production and the modulation of the body's oxidative stress response.
Regulation of Nitric Oxide Production in Inflammatory Responses
Research has shown that this compound can significantly inhibit the production of nitric oxide (NO) in inflammatory conditions. In studies using macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound demonstrated a marked reduction in NO levels. This inhibition is thought to occur through the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. By controlling NO production, the compound can mitigate the inflammatory cascade.
Modulation of Oxidative Stress Response via Nrf2/ARE Signaling
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway is a key cellular defense mechanism against oxidative stress. Xanthones, as a class of compounds, have been shown to modulate this pathway. researchgate.netresearchgate.net Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, which helps to mitigate cellular damage caused by reactive oxygen species (ROS). mdpi.com While direct evidence for this compound is still emerging, its antioxidant properties suggest a potential role in activating the Nrf2/ARE pathway to protect cells from oxidative damage, a common feature of inflammatory conditions.
Antimicrobial and Antifungal Action Modes
The antimicrobial and antifungal properties of this compound are attributed to its ability to interfere with crucial microbial cellular processes. Research has highlighted its efficacy, particularly against various fungal strains, by targeting essential enzymatic pathways and disrupting cellular integrity.
Inhibition of Essential Microbial Enzymes (e.g., Sterol 14-alpha Demethylase)
A primary mechanism underlying the antifungal activity of this compound is the inhibition of sterol 14-alpha demethylase, a critical enzyme in the biosynthesis of ergosterol (B1671047). Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its fluidity, integrity, and function. By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane.
In silico studies have demonstrated that this compound exhibits a strong binding affinity for sterol 14-alpha demethylase. Molecular docking analyses have revealed that this xanthone derivative interacts favorably with the active site of the enzyme, with a reported affinity energy of -8.8 kcal/mol. researchgate.netresearchid.coamegroups.org This binding affinity is notably greater than that of the commonly used antifungal drug fluconazole, which has a reported affinity energy of -8.3 kcal/mol. researchgate.netresearchid.co This suggests that this compound may be a more potent inhibitor of this key fungal enzyme. The interaction is stabilized by carbon-hydrogen bonds with amino acid residues such as GLY-303 and GLY-307 within the enzyme's active site. researchgate.net
The inhibition of sterol 14-alpha demethylase by this compound has been shown to be effective against a range of fungal species, including those from the genera Candida, Sporothrix, and Trichophyton. researchgate.netresearchid.co
Disruption of Microbial Cellular Integrity and Enzyme Function
Beyond the specific inhibition of sterol 14-alpha demethylase, the broader class of xanthones, including this compound, is known to exert its antimicrobial effects through the disruption of microbial cellular integrity. The interference with ergosterol biosynthesis is a key contributor to this disruption, as the altered membrane composition leads to increased permeability and the leakage of essential cellular components, ultimately resulting in cell death.
The antifungal action of xanthones is not limited to a single target. It is proposed that their mechanism involves a multifaceted approach that includes the disruption of the cell wall integrity, further compromising the structural stability of the fungal cell. While specific studies detailing every aspect of this process for this compound are ongoing, the established effects of xanthones on ergosterol and the cell membrane provide a strong basis for its mode of action.
Table 1: Antimicrobial and Antifungal Mechanisms of this compound
| Mechanism of Action | Target | Effect | Supporting Evidence |
| Enzyme Inhibition | Sterol 14-alpha Demethylase | Inhibition of ergosterol biosynthesis, leading to fungal cell membrane disruption. | In silico molecular docking studies show a high binding affinity (-8.8 kcal/mol), greater than fluconazole. researchgate.netresearchid.coamegroups.org |
| Cellular Disruption | Fungal Cell Membrane | Loss of integrity and function due to depleted ergosterol levels. | General mechanism attributed to xanthones, supported by the inhibition of ergosterol biosynthesis. |
| Cellular Disruption | Fungal Cell Wall | Compromised structural integrity. | Proposed mechanism for xanthones, contributing to overall antifungal effect. |
Neurobiological Target Interactions and Pathways
Recent research, particularly in the field of network pharmacology, has begun to elucidate the neurobiological interactions of this compound. These studies suggest that the compound may exert its effects through interactions with key proteins and the modulation of critical signaling pathways implicated in neurological and psychiatric conditions.
Binding Affinity to Key Receptors and Proteins (e.g., AKT1, FOS, APP)
Network pharmacology studies have identified this compound as an active ingredient in traditional medicinal formulations used for conditions such as panic disorder. amegroups.orgamegroups.cnnih.govnih.gov These studies have predicted that the compound has a notable binding affinity for several key proteins involved in neuronal function and pathology.
Among the primary targets identified are:
AKT1 (Protein Kinase B): A crucial node in cell signaling pathways that govern cell survival, proliferation, and apoptosis. Its modulation is implicated in neuroprotective mechanisms.
FOS (Proto-oncogene c-Fos): A protein that acts as a transcription factor, regulating the expression of genes involved in neuronal plasticity, stress responses, and cell differentiation.
APP (Amyloid Precursor Protein): A protein centrally involved in the pathogenesis of Alzheimer's disease.
Molecular docking analyses have further substantiated these findings, indicating that this compound can form stable binding complexes with AKT1, FOS, and APP. amegroups.org This suggests a potential molecular basis for the compound's observed neuroprotective and psychoactive effects.
Modulation of Neurotransmitter Systems and Signal Transduction (e.g., serotonin, GABA, cAMP pathways)
The interaction of this compound with key proteins like AKT1, FOS, and APP is believed to translate into the modulation of major neurotransmitter systems and intracellular signaling cascades. amegroups.orgamegroups.cnnih.govnih.gov Network pharmacology analyses have linked this compound to the regulation of:
Serotonin System: A critical neurotransmitter system involved in the regulation of mood, anxiety, and cognition. Its modulation is a cornerstone of treatment for depression and anxiety disorders.
GABA (Gamma-Aminobutyric Acid) System: The primary inhibitory neurotransmitter system in the central nervous system, playing a key role in reducing neuronal excitability. Its dysregulation is associated with anxiety and seizure disorders.
cAMP (Cyclic Adenosine Monophosphate) Signaling Pathway: A ubiquitous second messenger system that mediates the intracellular effects of numerous hormones and neurotransmitters, influencing a wide array of cellular functions, including synaptic transmission and gene expression.
The predicted modulation of these pathways by this compound provides a plausible explanation for its potential therapeutic effects in the context of neurological and psychiatric disorders. amegroups.orgamegroups.cnnih.govnih.gov
Table 2: Neurobiological Interactions of this compound
| Interaction Type | Target/Pathway | Implicated Function | Supporting Evidence |
| Protein Binding | AKT1, FOS, APP | Neuronal survival, plasticity, and response to stress. | Network pharmacology and molecular docking studies. amegroups.orgamegroups.cn |
| Pathway Modulation | Serotonin System | Regulation of mood and anxiety. | Predicted by network pharmacology analyses. amegroups.orgamegroups.cnnih.govnih.gov |
| Pathway Modulation | GABA System | Inhibition of neuronal excitability. | Predicted by network pharmacology analyses. amegroups.orgamegroups.cnnih.govnih.gov |
| Pathway Modulation | cAMP Signaling Pathway | Intracellular signal transduction and gene expression. | Predicted by network pharmacology analyses. amegroups.orgamegroups.cnnih.govnih.gov |
Structure Activity Relationship Sar Investigations of 1 Hydroxy 3,7 Dimethoxyxanthone and Its Analogues
Correlating Substituent Patterns with Biological Potency
The type, number, and position of substituent groups on the planar, tricyclic xanthone (B1684191) core are determining factors for the molecule's efficacy and selectivity.
Influence of Hydroxyl and Methoxy (B1213986) Group Positions on Activity
The oxygenated substituents, primarily hydroxyl (–OH) and methoxy (–OCH₃) groups, are fundamental to the biological profiles of many xanthones. Their positions on the aromatic rings govern the molecule's electronic properties, polarity, and ability to form hydrogen bonds, which in turn dictates interactions with biological targets.
Computational research on monohydroxyxanthone isomers highlights the influence of the hydroxyl group's position on the molecule's structure and stability mdpi.comnih.gov. For instance, the presence of a hydroxyl group at the C-1 position, adjacent to the carbonyl group, allows for the formation of a strong intramolecular hydrogen bond, which contributes to the planarity and thermodynamic stability of the molecule mdpi.com. The antioxidant activity of xanthones is often attributed to their hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals researchgate.net. The specific positioning of these groups is critical; for example, ortho-dihydroxyl groups can significantly enhance antiradical activity researchgate.net.
Methoxy groups also play a vital role. In some cases, methoxylation has been shown to increase the biological potency compared to the corresponding hydroxylated analogue. This enhancement may be due to increased polarity, which can improve interactions with hydrophobic residues within an enzyme's active site nih.gov. Studies on flavonoids, a related class of polyphenols, have shown that methoxy groups at specific positions, such as C7, can enhance anti-inflammatory activity mdpi.com. The conversion of hydroxyl to methoxy groups can alter the molecule's pharmacokinetic properties and its ability to act as a hydrogen bond donor or acceptor, thereby modulating its biological effect nih.govmdpi.com.
| Substituent Group | Position on Xanthone Core | Influence on Biological Activity | Underlying Mechanism |
|---|---|---|---|
| Hydroxyl (–OH) | C1 | Increases molecular stability and planarity mdpi.com. | Formation of intramolecular hydrogen bond with C9-carbonyl group mdpi.com. |
| Hydroxyl (–OH) | Various | Contributes to antioxidant and free-radical scavenging activity researchgate.net. | Ability to donate hydrogen atoms. |
| Methoxy (–OCH₃) | Various | Can increase potency by enhancing interactions with targets nih.gov. | Increases polarity and improves binding with hydrophobic residues nih.gov. |
| Methoxy (–OCH₃) | C7 | May enhance anti-inflammatory activity mdpi.com. | Alters electronic properties and molecular interactions. |
Impact of Structural Modifications on Efficacy and Selectivity (e.g., prenyl groups, triazole rings)
Beyond simple hydroxylation and methoxylation, the addition of more complex moieties to the xanthone scaffold can dramatically alter its biological profile.
Prenyl Groups: Prenylation, the attachment of isoprenoid chains (like the five-carbon prenyl group), is a common modification in naturally occurring xanthones and is frequently associated with enhanced biological activity mdpi.comnih.gov. The introduction of these lipophilic groups can improve a compound's ability to cross cell membranes and can facilitate stronger interactions with protein targets researchgate.net. For example, the C-prenylation of 1-hydroxyxanthone (B191526), which is otherwise inactive, leads to derivatives with moderate growth inhibitory activity against breast cancer cells nih.gov. The number and position of prenyl groups are also crucial; studies have shown that adding a prenyl group to 1-hydroxyxanthone significantly boosts its anticancer activity mdpi.com. A subtle change in a prenyl or a related geranyl motif can affect inhibitory potency by as much as 100-fold nih.gov.
| Structural Modification | Example Effect | Reported Activity | Reference |
|---|---|---|---|
| Prenylation | Introduction of a prenyl group to 1-hydroxyxanthone. | Confers moderate growth inhibitory activity against MCF-7 breast cancer cells. | nih.gov |
| Geranylation | Subtle change in geranyl group position on the xanthone A-ring. | Altered bacterial neuraminidase inhibitory potency by over 100-fold (IC₅₀ from 0.38 μM to 35.8 μM). | nih.gov |
| Diprenylation | Presence of nonplanar geminal-diprenylated rings. | Enhanced inhibitory activity against HeLa and MDA-MB-231 cancer cell lines. | mdpi.com |
| Triazole Ring Addition | Synthesis of novel xanthone-triazole hybrids. | Considered promising for developing new anticancer compounds. | frontiersin.org |
Computational Approaches in SAR Elucidation
Computational chemistry provides powerful tools to predict and rationalize the SAR of xanthone derivatives, guiding the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical properties (descriptors) of a series of compounds and their biological activity. For xanthone derivatives, QSAR studies have successfully identified key molecular descriptors that govern their anticancer effects nih.govpandawainstitute.com. These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
A QSAR model developed for xanthone derivatives as anticancer agents found that properties such as dielectric energy, the count of hydroxyl groups, LogP (a measure of lipophilicity), and solvent-accessible surface area were significantly correlated with activity nih.gov. Another study identified atomic charges at specific positions (C1, C3, C4a, and C7), the energy of the highest occupied molecular orbital (HOMO), surface area, and molecular weight as critical determinants of activity against breast cancer pandawainstitute.com. These models often demonstrate high predictive accuracy, with regression coefficients (r²) and cross-validation coefficients (q² or r²CV) often exceeding 0.8, indicating a robust relationship between the chosen descriptors and biological activity nih.gov.
| QSAR Study Focus | Key Influential Descriptors | Model Validation (r²) | Reference |
|---|---|---|---|
| Anticancer Activity (Topoisomerase IIα) | Dielectric Energy, Hydroxyl Group Count, LogP, Shape Index, Solvent-Accessible Surface Area | 0.84 | nih.gov |
| Breast Cancer Inhibition | Atomic Charges (C1, C3, C4a, C7), HOMO Energy, Surface Area, Molecular Volume, Molecular Weight | Not specified | pandawainstitute.com |
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMFA and CoMSIA are 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of SAR taylorfrancis.com. These methods calculate the steric and electrostatic (in CoMFA) as well as hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA) around a set of aligned molecules. The resulting data is used to generate 3D contour maps that visualize regions where specific properties are favorable or unfavorable for activity.
For xanthone derivatives, CoMFA and CoMSIA models have been developed to explore their activity as xanthine (B1682287) oxidase inhibitors and anticancer agents researchgate.net. These models typically yield high statistical significance, with cross-validated q² values often above 0.6 and non-cross-validated r² values approaching 0.99 researchgate.net. The contour maps generated from these studies are invaluable for drug design, as they indicate precisely where to add or remove bulky groups, electronegative atoms, or hydrophobic moieties on the xanthone scaffold to enhance biological potency researchgate.netresearchgate.net.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (e.g., ACE2 receptor, AKT1, FOS, APP)
Molecular docking and molecular dynamics (MD) simulations are computational techniques that model the interaction between a ligand (like a xanthone derivative) and its protein target at an atomic level.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and the strength of the interaction, often expressed as a docking score or binding energy scielo.org.za. Xanthone derivatives have been docked against various targets. For instance, in the context of COVID-19, identifying compounds that bind to the ACE2 receptor is a key strategy to block viral entry nih.govnih.gov. Docking studies can screen large libraries of compounds to find potential ACE2 binders griffith.edu.au. Similarly, xanthones have been docked against cancer-related targets like the Epidermal Growth Factor Receptor (EGFR), a kinase that activates the pro-survival AKT pathway scielo.org.zaugm.ac.id.
Identification of Pharmacophoric Requirements for Specific Biological Activities
The unique structural framework of 1-hydroxy-3,7-dimethoxyxanthone, characterized by a dibenzo-γ-pyrone core, serves as a "privileged scaffold" in medicinal chemistry. This core structure allows for a variety of modifications, and the biological activity of its derivatives is significantly influenced by the type, number, and position of functional groups. Structure-activity relationship (SAR) studies on xanthone analogues have begun to elucidate the key pharmacophoric features necessary for eliciting specific biological responses, such as anticancer and enzyme inhibitory activities.
Anticancer Activity
The anticancer potential of xanthone derivatives is a subject of intense research, with studies pointing to the critical role of hydroxylation and methoxylation patterns on the xanthone core for cytotoxic activity. While direct and extensive SAR studies on a broad series of this compound analogues are not widely available in the public domain, valuable insights can be drawn from research on closely related hydroxy- and methoxy-substituted xanthones.
A key pharmacophoric requirement for the anticancer activity of many xanthones is the presence and specific placement of hydroxyl groups. For instance, studies on a range of hydroxyxanthones against human liver carcinoma (HepG2) cells have demonstrated that the position of hydroxyl groups significantly impacts cytotoxicity. A hydroxyl group at the C1 position has been shown to be a favorable feature for enhancing anticancer activity. This is potentially due to its ability to form a hydrogen bond with the carbonyl group at C9, which can influence the planarity and electronic properties of the molecule, thereby affecting its interaction with biological targets.
Furthermore, the number of hydroxyl groups also plays a crucial role. Dihydroxyxanthones, for example, have shown varied activities depending on the substitution pattern. While a comprehensive analysis of the methoxy groups at C3 and C7 of this compound is not extensively documented, the presence of methoxy groups, in general, can modulate the lipophilicity and metabolic stability of the molecule, which are critical factors for its bioavailability and interaction with cellular targets.
Quantitative structure-activity relationship (QSAR) models for hydroxyxanthone derivatives have identified that atomic charges at specific carbon atoms (C1, C3, C4a, and C7) are significant descriptors influencing anticancer activity. This suggests that the electronic environment around the xanthone scaffold is a key determinant of its biological function.
Table 1: Anticancer Activity of Selected Hydroxyxanthone Derivatives against HepG2 Cell Line
| Compound | Substitution Pattern | IC50 (µM) |
|---|---|---|
| Xanthone | Unsubstituted | 85.3 |
| 1-Hydroxyxanthone | 1-OH | 43.2 |
| 3-Hydroxyxanthone | 3-OH | 85.3 |
| 1,3-Dihydroxyxanthone | 1,3-diOH | 71.4 |
| 1,6-Dihydroxyxanthone | 1,6-diOH | 40.4 |
| 1,7-Dihydroxyxanthone | 1,7-diOH | 13.2 |
| 1,3,6,8-Tetrahydroxyxanthone | 1,3,6,8-tetraOH | 9.18 |
This table is generated based on data from studies on various hydroxyxanthones to illustrate general SAR trends.
Enzyme Inhibitory Activity
The xanthone scaffold has also been identified as a promising framework for the development of enzyme inhibitors, with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, being a notable target. SAR studies on xanthone derivatives have revealed important structural features for potent AChE inhibition.
Research on a series of 1-hydroxy-3-O-substituted xanthone derivatives has provided significant insights into the pharmacophoric requirements for AChE inhibition. These studies indicate that while the 1-hydroxy group is a common feature, modifications at the C3 position can dramatically influence inhibitory activity. The introduction of various hydrophobic moieties at this position has been shown to significantly enhance the inhibitory potency compared to the parent 1,3-dihydroxyxanthone. This suggests that a hydrophobic pocket in the active site of AChE can be effectively targeted by substituents at the C3 position of the xanthone ring.
The nature of the substituent at C3 is critical. For instance, the introduction of alkenyl and alkynyl groups, as well as alkylated phenyl groups, has led to the identification of potent AChE inhibitors. Kinetic studies of the most active compounds have often revealed a mixed-mode of inhibition, indicating that these derivatives may bind to both the catalytic active site and the peripheral anionic site of the enzyme. This dual-binding capability is a desirable characteristic for AChE inhibitors.
Molecular docking studies have further supported these findings, showing that the xanthone core can interact with key amino acid residues in the active site of AChE through π–π stacking and hydrogen bonding interactions. The substituent at the C3 position can then extend into and interact with specific hydrophobic regions of the enzyme, thereby enhancing the binding affinity and inhibitory effect.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1-Hydroxy-3-O-Substituted Xanthone Derivatives
| Compound | C3-Substituent | IC50 (µM) |
|---|---|---|
| 1,3-Dihydroxyxanthone | -OH | > 45 |
| 1-Hydroxy-3-propoxyxanthone | -O-propyl | 30.5 |
| 1-Hydroxy-3-pentyloxyxanthone | -O-pentyl | 25.1 |
| 1-Hydroxy-3-(allyloxy)xanthone | -O-allyl | 20.8 |
| 1-Hydroxy-3-(prop-2-yn-1-yloxy)xanthone | -O-propargyl | 21.5 |
| 1-Hydroxy-3-(benzyloxy)xanthone | -O-benzyl | 28.9 |
This table is generated based on data from studies on 1,3-dihydroxyxanthone derivatives to illustrate the effect of C3 substitution on AChE inhibition.
Advanced Methodologies in 1 Hydroxy 3,7 Dimethoxyxanthone Research
Analytical and Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental to defining the molecular structure of 1-hydroxy-3,7-dimethoxyxanthone. Each technique offers unique insights into the compound's atomic composition, connectivity, and functional groups. The structural elucidation of this xanthone (B1684191) has been reported in studies on its isolation from various plant species, including Eustoma grandiflorum and Bredemeyera brevifolia. nih.govscielo.br
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals. scielo.brnih.gov
¹H NMR provides information on the chemical environment of protons. In this compound, it reveals signals for the aromatic protons on the xanthone core, the protons of the two methoxy (B1213986) groups, and a characteristic downfield signal for the chelated hydroxyl group at position C-1. scielo.br A key diagnostic signal is a singlet observed at δH 12.77, which is assigned to the chelatogenic hydroxyl at C-1. scielo.br
¹³C NMR detects the carbon atoms in the molecule, providing a map of the carbon skeleton. It distinguishes between the carbonyl carbon, oxygenated aromatic carbons, and other carbons of the xanthone framework.
| NMR Technique | Purpose in Analyzing this compound | Key Findings |
|---|---|---|
| ¹H NMR | Identifies and quantifies different types of protons. | Reveals signals for aromatic, methoxy, and chelated hydroxyl protons. A characteristic singlet for the C-1 hydroxyl appears at a very low field (δH 12.77). scielo.br |
| ¹³C NMR | Provides a count of all unique carbon atoms and identifies their chemical environment. | Confirms the 15 carbons of the xanthone core and substituents, including the carbonyl carbon (C-9). scielo.br |
| HSQC | Correlates each proton with its directly bonded carbon atom. | Assigns specific ¹H signals to their corresponding ¹³C signals in the molecular skeleton. scielo.br |
| HMBC | Shows correlations between protons and carbons over two to three bonds. | Crucial for placing the methoxy groups at C-3 and C-7 and confirming the connectivity of the entire aromatic system. scielo.brnih.gov |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. For this compound, the molecular formula is C₁₅H₁₂O₅. oup.com
Electrospray Ionization (ESI) is a soft ionization technique commonly used for analyzing xanthones, allowing the molecule to be ionized with minimal fragmentation, typically observing the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. oup.com In one study using UHPLC-MS/MS with an ESI source, this compound was identified by its deprotonated molecular ion [M-H]⁻. oup.com
Fragmentation Analysis , often performed in tandem MS (MS/MS), provides structural information by breaking the molecule apart and analyzing the resulting fragments. This can help confirm the presence and location of substituents.
| Technique | Parameter | Reported Value for this compound |
|---|---|---|
| HRMS | Molecular Formula | C₁₅H₁₂O₅ oup.com |
| ESI-MS | Calculated Mass | 272.07 oup.com |
| Observed m/z [M-H]⁻ | 272.07 oup.com |
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions within the molecule, providing information about its chromophore system. The dibenzo-γ-pyrone core of the xanthone structure gives rise to a characteristic UV absorption spectrum. scielo.br For this compound, the spectrum shows several absorption maxima that are indicative of its polycyclic aromatic nature. scielo.br
| Solvent | Absorption Maxima (λmax) |
|---|---|
| Not Specified | 208 nm, 245 nm, 277 nm, 308 nm scielo.br |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. scielo.br The IR spectrum provides direct evidence for the presence of key structural features such as hydroxyl (-OH) and carbonyl (C=O) groups. scielo.br
| Vibrational Frequency (νmax) | Assignment |
|---|---|
| 3435 cm⁻¹ | O-H stretching vibration of the hydroxyl group. scielo.br |
| 1653 cm⁻¹ | C=O stretching vibration, characteristic of a doubly conjugated carbonyl in an aromatic system. scielo.br |
Chromatographic Techniques for Separation and Characterization of Xanthones
Chromatographic methods are indispensable for the isolation of this compound from natural sources and for the analytical assessment of its purity.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Resolution Liquid Chromatography (UHPLC), are the premier techniques for the separation, identification, and quantification of xanthones from complex matrices like crude plant extracts. doaj.org
HPLC is widely used for both analytical and preparative-scale separation of xanthones. doaj.org By coupling HPLC with detectors like a Diode Array Detector (DAD) or a Mass Spectrometer (MS), researchers can tentatively identify compounds in a mixture based on their retention time, UV spectrum, and mass-to-charge ratio. researchgate.net
UHPLC , which uses columns with smaller particle sizes, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. Studies have successfully used UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) to identify this compound in fermented areca nut extracts and in the roots of Polygala tenuifolia. oup.comjfda-online.com These techniques are essential for phytochemical profiling and for establishing the purity of isolated compounds.
Column Chromatography and Thin-Layer Chromatography
The isolation and purification of this compound from natural sources are foundational steps in its research. Column chromatography (CC) and thin-layer chromatography (TLC) are indispensable techniques for this purpose.
Column Chromatography (CC) is a primary method for separating this compound from complex plant extracts. The process involves a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, that flows through the column. For instance, this xanthone has been successfully isolated from the chloroform (B151607) extract of Gentianopsis paludosa using repeated column chromatography over a silica gel column. researchgate.net Similarly, it was purified from a chloroform extract of Bredemeyera brevifolia leaves using silica gel column chromatography with hexane-acetone gradients. The fractions collected from the column are often monitored by TLC to identify those containing the desired compound.
Thin-Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of column chromatography separations and to assess the purity of the isolated fractions. researchgate.net In the study of xanthones, TLC is performed on plates coated with a thin layer of adsorbent material, such as silica gel. The separated compounds are visualized under UV light or by spraying with a revealing agent, like vanillic acid. scielo.br The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, solvent system, and stationary phase, aiding in its identification.
The following table summarizes the chromatographic conditions used for the isolation of this compound from a plant source.
| Parameter | Details |
| Plant Source | Bredemeyera brevifolia leaves scielo.br |
| Extraction Solvent | Chloroform scielo.br |
| Stationary Phase (CC) | Silica gel |
| Mobile Phase (CC) | Hexane-Acetone gradients |
| Stationary Phase (TLC) | Silica gel scielo.br |
| TLC Visualization | Vanillic acid reagent scielo.br |
In Vitro and Cellular Assay Methodologies for Biological Activity Assessment
Once purified, this compound is subjected to a variety of in vitro and cellular assays to determine its biological activities. These assays provide critical insights into its potential as a therapeutic agent.
Cell Viability and Proliferation Assays (e.g., MTT, MTS)
Cell viability and proliferation assays are fundamental in assessing the cytotoxic or cytostatic effects of a compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. wikipedia.orgatcc.orgabcam.com In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. wikipedia.orgabcam.com The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. wikipedia.orgatcc.org
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a related, "one-step" alternative to the MTT assay. wikipedia.orgquartzy.com Unlike MTT, the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step. quartzy.com These assays are crucial for determining the concentration-dependent effects of compounds on cell growth and for calculating key parameters like the IC50 value (the concentration of a drug that inhibits a biological process by 50%).
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by this compound, apoptosis and cell cycle analyses are performed. Apoptosis, or programmed cell death, is a key target for many anticancer drugs. Flow cytometry is a powerful technique used to analyze both apoptosis and the cell cycle.
For apoptosis analysis, cells are often stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. Studies on other xanthones have utilized flow cytometry to quantify apoptotic cells. researchgate.net
Cell cycle analysis involves staining the DNA of cells with a fluorescent dye, such as PI, and then analyzing the DNA content by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An increase in the sub-G0 population is often indicative of apoptosis. nih.gov For example, studies on other xanthone derivatives have shown a significant increase in the sub-G0 population in cancer cells after treatment. nih.gov
Gene and Protein Expression Profiling (e.g., Western Blotting)
To delve deeper into the molecular pathways affected by this compound, gene and protein expression profiling techniques are employed. Western blotting is a widely used method to detect and quantify specific proteins in a cell lysate. biocrick.com This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.
For instance, in the context of apoptosis, Western blotting can be used to measure the expression levels of key regulatory proteins such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. ijmr.org.in A change in the Bax/Bcl-2 ratio is a critical indicator of the induction of apoptosis. Studies on related xanthones have demonstrated their ability to modulate the expression of these proteins in cancer cells. ijmr.org.in
Cheminformatics and Network Pharmacology Approaches
In recent years, computational approaches like cheminformatics and network pharmacology have become integral to drug discovery and development. These methods allow for the prediction of a compound's biological targets and the elucidation of its mechanism of action on a systemic level.
Target Prediction and Pathway Enrichment Analysis (e.g., GO, KEGG)
Network pharmacology studies have been conducted to investigate the potential mechanisms of action of traditional Chinese medicines containing this compound. amegroups.cnamegroups.org These studies utilize databases to predict the potential protein targets of the compound. For example, the SwissTargetPrediction database can be used for this purpose. amegroups.cn
Once a list of potential targets is generated, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. researchgate.netfrontiersin.org GO analysis categorizes the target genes into functional groups based on biological processes, cellular components, and molecular functions. amegroups.orgfrontiersin.org KEGG analysis maps the target genes to specific signaling pathways. frontiersin.orgmdpi.com
A network pharmacology study on a formula containing this compound identified several key targets, including AKT1, FOS, and APP. amegroups.cn The subsequent KEGG pathway analysis revealed enrichment in pathways such as neuroactive ligand-receptor interaction, calcium signaling, and serotonergic synapse pathways, suggesting the compound's potential role in neurological disorders. amegroups.cn
The following table provides a summary of the predicted targets and pathways for a formula containing this compound.
| Computational Tool/Database | Purpose | Example Findings for a Formula with this compound |
| SwissTargetPrediction | Predicts protein targets of a small molecule. | Identified potential targets for the compound. amegroups.cn |
| Gene Ontology (GO) | Functional annotation of genes. | Enriched terms included response to drug and positive regulation of cell proliferation. amegroups.org |
| KEGG Pathway Analysis | Identifies biological pathways. | Enriched pathways included neuroactive ligand-receptor interaction and calcium signaling. amegroups.cn |
Molecular Electrostatic Potential (MEP) Analysis for Binding Site Characterization
Molecular Electrostatic Potential (MEP) analysis is a computational methodology employed to visualize and understand the three-dimensional charge distribution of a molecule. This technique is instrumental in predicting how a molecule, such as this compound, will interact with biological targets. By mapping the electrostatic potential onto the molecule's electron density surface, MEP analysis identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for the non-covalent interactions that govern molecular recognition and binding affinity at a receptor's active site. researchgate.netuniv-biskra.dzisca.me
The MEP map utilizes a color spectrum to denote different potential values. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors. Conversely, blue represents areas of most positive potential, indicating electrophilic regions that are favorable for interacting with nucleophiles. Intermediate potentials are shown by other colors like green, yellow, and orange. isca.me
In the study of xanthone derivatives, MEP analysis serves to elucidate critical electron density regions that are significant for binding interactions and stability. nih.govdntb.gov.ua For instance, in computational studies of xanthone derivatives as potential inhibitors of the Angiotensin-Converting Enzyme 2 (ACE2) receptor, MEP analysis was conducted to visualize these key electron density areas. nih.govdntb.gov.ua The analysis helps to provide a structural basis for the development of xanthone-based therapeutics. nih.gov
Research on various xanthone derivatives has consistently utilized MEP analysis to understand their interaction with protein targets. These studies confirm that identifying the nucleophilic and electrophilic sites is key to predicting the binding orientation and strength of the ligand-protein complex. researchgate.netuniv-biskra.dz
The table below summarizes findings from computational studies on xanthone derivatives where MEP analysis was a component of the research.
| Compound/Derivative | Protein Target | Key Findings from MEP/Computational Analysis |
| 8-O-[β-D-Xylopyranosyl-(1→6)-β-D-glucopyranosyl]-1-hydroxy-3,7-dimethoxy-xanthone (XAN72) | ACE2 | MEP analysis elucidated critical electron density regions that enhance binding stability. nih.govdntb.gov.ua |
| Xanthone Derivatives (General) | Checkpoint Kinase 1 (CHK1) | MEP analysis was used to identify reactive sites and possible non-covalent interactions for top-scoring compounds. researchgate.netuniv-biskra.dz |
| This compound | Sterol-14-α-demethylase | Showed a high binding affinity in molecular docking studies, suggesting strong interaction with the active site. scielo.brscielo.brresearchgate.net |
| This compound | AKT1, FOS, APP | Exhibited good binding activity with these potential targets in molecular docking simulations. amegroups.org |
| Smeathxanthone A | Not specified | MEP analysis revealed the highest negative potentials at the hydroxyl and carboxyl groups, confirming their nucleophilic character. isca.me |
Future Research Directions and Innovative Perspectives on 1 Hydroxy 3,7 Dimethoxyxanthone
Elucidating Underexplored Biological Activities and Mechanisms
The diverse pharmacological importance of xanthone (B1684191) derivatives, ranging from anticancer to antimicrobial and anti-inflammatory activities, suggests that 1-hydroxy-3,7-dimethoxyxanthone may possess a broader spectrum of bioactivities than currently documented. acs.orgresearchgate.net Future investigations should pivot towards less-explored therapeutic areas and a deeper understanding of the molecular pathways it modulates.
Key areas for future exploration include:
Neuroprotective Effects: Given that some xanthone derivatives have been investigated for anti-Alzheimer properties, future studies could explore the potential of this compound in mitigating neurodegenerative diseases. nih.gov Research should focus on its ability to inhibit acetylcholinesterase, modulate neuroinflammation, and protect against oxidative stress in neuronal cells.
Antiviral Activity: While the antiviral properties of the xanthone class are known, the specific efficacy of this compound against a range of viruses, including emerging pathogens, is a significant gap in current knowledge. acs.org Mechanistic studies could investigate its role in inhibiting viral entry, replication, or other key stages of the viral life cycle.
G-Quadruplex DNA Stabilization: Recent research has highlighted the potential of xanthone derivatives to act as G-quadruplex (G4) DNA binders, a novel strategy for developing anti-cancer therapeutics. acs.org The planar tricyclic structure of this compound makes it a candidate for G4 stabilization. Future work should assess its binding affinity and selectivity for G4 structures in telomeres and oncogene promoters, and elucidate the downstream effects on cancer cell proliferation. acs.org
The table below outlines potential research avenues for exploring the biological activities of this compound.
| Potential Biological Activity | Proposed Mechanism of Action to Investigate | Potential Therapeutic Application |
| Neuroprotection | Inhibition of acetylcholinesterase, reduction of neuroinflammation, modulation of MAPK signaling pathways. mdpi.com | Alzheimer's Disease, Parkinson's Disease |
| Anticancer | Stabilization of G-quadruplex DNA, inhibition of protein kinases, induction of apoptosis via caspase activation. nih.govacs.org | Glioblastoma, Leukemia, Colon Cancer mdpi.com |
| Antiviral | Inhibition of viral enzymes (e.g., protease, reverse transcriptase), interference with viral entry or assembly. | HIV, Influenza, Coronaviruses |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokine production. nih.gov | Chronic Inflammatory Diseases |
Rational Design of Enhanced Xanthone Derivatives for Targeted Therapies
The biological activity of a xanthone is highly dependent on the type, number, and position of functional groups attached to its core structure. nih.govresearchgate.net The this compound molecule serves as an excellent starting scaffold for the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.
Future synthetic strategies should focus on:
Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound structure is crucial. This includes altering the methoxy (B1213986) groups, modifying the hydroxyl group, and introducing new substituents at various positions on the aromatic rings. For instance, adding pharmacologically relevant groups like piperazine (B1678402) or morpholine (B109124) can enhance biological activity. acs.org
Target-Specific Modifications: As specific molecular targets are identified, derivatives can be designed to optimize interactions. For example, if a specific protein kinase is identified as a target, modifications can be made to improve binding affinity and specificity to the kinase's active site, thereby creating a more targeted therapy. frontiersin.org
Improving Bioavailability: Natural xanthones often have poor solubility, which can limit their therapeutic application. mdpi.com Future chemical modifications should aim to improve these properties. This could involve creating prodrugs or conjugating the xanthone scaffold with hydrophilic moieties to enhance absorption and distribution in the body.
The following table details potential modifications to the this compound scaffold for therapeutic enhancement.
| Modification Strategy | Target Position on Scaffold | Desired Therapeutic Outcome | Example Functional Groups |
| Enhance G4 DNA Binding | Positions 3 and 6 | Increased anticancer activity through selective G4 stabilization. acs.org | Piperazinyl units, aza-aromatic pendants. acs.org |
| Increase Kinase Inhibition | Positions 2, 4, 5, or 8 | Targeted cancer therapy by inhibiting specific protein kinases. nih.gov | Prenyl groups, nitrogen-containing heterocycles. nih.gov |
| Improve Solubility | Hydroxyl or methoxy groups | Enhanced oral bioavailability and systemic distribution. | Glycosylation, amino acid conjugation. |
| Modulate Receptor Binding | All available positions | Enhanced specificity for targets like cannabinoid or opioid receptors. | Carboxamide, sulfonamide groups. |
Integration of Omics Technologies in Xanthone Research
The rapid development of high-throughput omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful toolkit to accelerate research on this compound. frontiersin.org These approaches can provide a holistic view of the compound's biological effects, moving beyond single-target interactions to a systems-level understanding.
Future research should integrate these technologies to:
Identify Molecular Targets: Proteomics approaches, such as thermal proteome profiling or chemical proteomics, can be used to identify the direct protein targets of this compound in an unbiased, system-wide manner.
Elucidate Mechanisms of Action: Transcriptomics (RNA-seq) and metabolomics can reveal how the compound alters cellular signaling pathways, gene expression profiles, and metabolic networks. This can uncover novel mechanisms of action and potential off-target effects. frontiersin.org
Discover Biosynthetic Pathways: For naturally occurring xanthones, omics technologies can be used in the source organisms (plants or fungi) to identify the genes and enzymes responsible for their biosynthesis. This knowledge can then be leveraged for synthetic biology applications to produce the compound and its derivatives in a sustainable and scalable manner. frontiersin.org
The table below summarizes the application of various omics technologies in future xanthone research.
| Omics Technology | Specific Application for Xanthone Research | Potential Insights Gained |
| Transcriptomics | Analyze changes in mRNA expression in cells treated with this compound. | Identification of regulated genes and signaling pathways; understanding of downstream effects. |
| Proteomics | Identify protein interaction partners and changes in protein expression or post-translational modifications. | Direct target identification; elucidation of the mechanism of action at the protein level. |
| Metabolomics | Profile changes in cellular metabolites following compound treatment. | Understanding of the compound's impact on cellular metabolism; identification of biomarkers of response. |
| Genomics | Compare genomes of producing vs. non-producing organisms or sensitive vs. resistant cell lines. frontiersin.org | Discovery of biosynthetic gene clusters; identification of genetic markers for drug sensitivity. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-hydroxy-3,7-dimethoxyxanthone, and how do substitution patterns influence structural stability?
- Methodological Answer : Synthesis typically involves hydroxylation and methoxylation of xanthone precursors. Computational studies (e.g., density functional theory) reveal that hydroxyl groups enhance hydrogen bonding and stability, while methoxy substitutions influence electron distribution and steric effects. For example, Freitas et al. (2018) demonstrated that hydroxyl groups at position 1 increase stability compared to other substitution patterns .
Q. How is this compound structurally characterized in natural product isolation studies?
- Methodological Answer : Isolation from plants like Swertia nervosa involves silica gel column chromatography followed by spectroscopic validation (NMR, IR, MS). Key diagnostic signals include aromatic proton couplings in -NMR (e.g., singlet for methoxy groups at δ 3.8–4.0 ppm) and carbonyl stretching in IR (~1650 cm) .
Q. What chromatographic methods are effective for separating this compound from structurally similar xanthones?
- Methodological Answer : Ultrahigh-resolution liquid chromatography (UHPLC) with borate buffer (pH 9.0) or micellar electrokinetic chromatography (MEKC) achieves baseline separation. Yang et al. (2010) optimized MEKC for resolving positional isomers like 1,7-dihydroxy-3,8-dimethoxyxanthone and 1,8-dihydroxy-3,7-dimethoxyxanthone in under 5 minutes .
Advanced Research Questions
Q. What mechanistic insights explain the mutagenic activity of this compound in Salmonella typhimurium assays?
- Methodological Answer : Mutagenicity in TA100 and TA98 strains is attributed to intercalation with DNA or metabolic activation via bacterial enzymes. Studies show substituent-dependent effects: hydroxyl groups at position 1 enhance mutagenicity, while methoxy groups modulate reactivity. Notably, metabolic activation systems (e.g., β-glucosidase) are critical for glycoside derivatives but not for non-substituted xanthones .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. mutagenic effects)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., metabolic activation, solvent polarity). Comparative studies using standardized protocols (e.g., Ames test with/without S9 mix) and dose-response validation are essential. For instance, this compound exhibits antioxidant effects in Anthocleista vogelii extracts but mutagenicity in isolated form, highlighting matrix-dependent interactions .
Q. What computational strategies validate the molecular docking of this compound with neuropharmacological targets?
- Methodological Answer : In silico docking (e.g., AutoDock Vina) identifies binding affinities for targets like AKT1 and FOS. Yan et al. (2021) demonstrated stable conformations with binding energies < -7.0 kcal/mol, supported by RMSD validation. Key interactions include hydrogen bonding with Ser205 (AKT1) and hydrophobic contacts with Phe154 (FOS) .
Q. What pharmacokinetic challenges arise in formulating this compound for oral delivery?
- Methodological Answer : Poor aqueous solubility (~10 mM in DMSO) and first-pass metabolism limit bioavailability. Preclinical strategies include solid dispersion with hydrophilic carriers (e.g., PVP K30) or nanoemulsions to enhance dissolution. Gao et al. (2017) emphasize pH-dependent stability testing and Caco-2 cell permeability assays .
Key Research Recommendations
- Validate mutagenicity mechanisms using CRISPR-engineered Salmonella strains.
- Explore synergistic effects in plant extracts to reconcile bioactivity contradictions.
- Optimize oral formulations using quality-by-design (QbD) approaches for preclinical trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
